molecular formula C27H21NO4 B8259539 (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid

Cat. No.: B8259539
M. Wt: 423.5 g/mol
InChI Key: XWRGISZRUVIDKT-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: (S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(naphthalen-2-yl)propanoic acid Synonyms: FMOC-2-NAL-OH, N-FMOC-3-(2-naphthyl)-L-alanine Molecular Formula: C₂₈H₂₃NO₄ Molecular Weight: 437.49 g/mol Structure: Features a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the amino group of L-alanine, with a 2-naphthyl substituent on the β-carbon (Figure 1).

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRGISZRUVIDKT-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approaches

The predominant synthesis route employs Fmoc-based SPPS protocols adapted for non-canonical amino acids. Key stages include:

Resin Selection and Loading
2-Chlorotrityl chloride resin remains the substrate of choice for initial immobilization due to its high loading capacity (typically 0.8-1.2 mmol/g) and mild cleavage conditions preserving acid-sensitive groups. The loading process involves:

  • Swelling resin in dichloromethane (DCM) for ≥30 minutes

  • Activating the naphthalene-acetic acid derivative with 4.5 equivalents HATU/HOAt in 20% collidine/DMF

  • Coupling for 4-24 hours under nitrogen atmosphere

  • Capping unreacted sites with methanol/DCM (1:9 v/v)

Fmoc Deprotection Dynamics
Piperidine (20% in DMF) achieves quantitative Fmoc removal within 1 hour at room temperature, critical for maintaining the integrity of the naphthalene ring system. Recent optimizations demonstrate that incorporating 0.1 M HOBt as a carbamate scavenger reduces diketopiperazine formation by 37% in extended synthesis cycles.

Solution-Phase Synthesis Alternatives

While less common, solution-phase methods provide scalability advantages:

Stepwise Coupling Protocol

  • Naphthalen-2-yl-acetic acid activation via mixed carbonic anhydride (isobutyl chloroformate/N-methylmorpholine)

  • Condensation with Fmoc-protected L-amino acid precursors at -15°C

  • Crystallization purification using ethyl acetate/hexane (3:7 v/v)

Comparative studies show solution-phase routes achieve 82-85% yields vs. 78-80% for SPPS, though with increased racemization risks (up to 12% without chiral auxiliaries).

Critical Reaction Parameters and Optimization

Coupling Reagent Systems

Reagent SystemCoupling EfficiencyRacemization RiskScale Suitability
HATU/HOAt/collidine96.2% ± 1.40.8%<10 mmol
HCTU/DIPEA93.7% ± 2.11.2%10-100 mmol
PyBOP/NMM88.9% ± 3.72.5%>100 mmol

Data aggregated from multiple SPPS campaigns demonstrate HATU-based systems provide optimal efficiency for small-scale syntheses, while HCTU becomes preferable in larger batches due to cost considerations.

Temperature and Solvent Effects

Controlled experiments reveal:

  • DMF outperforms NMP in coupling yield (94.3% vs. 89.1%) due to improved reagent solubility

  • Reaction temperatures exceeding 25°C increase epimerization rates by 0.4%/°C

  • Ultrasonic agitation reduces coupling times by 35% without compromising stereochemical integrity

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs gradient reversed-phase HPLC:

  • Column: XBridge BEH C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase: 0.1% TFA in water (A) / 0.1% TFA in acetonitrile (B)

  • Gradient: 40-70% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

This method achieves baseline separation of diastereomers (ΔRₜ = 2.3 min) and removes truncated sequences to <0.5%.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 7.89 (d, J = 8.1 Hz, 2H, naphthalene H-1, H-3)

  • δ 7.45-7.32 (m, 8H, Fmoc aromatic)

  • δ 4.35 (dd, J = 10.2, 4.7 Hz, 1H, α-CH)

  • δ 4.21 (t, J = 6.9 Hz, 2H, Fmoc CH₂)

HRMS (ESI-TOF)
Calculated for C₂₇H₂₁NO₄ [M+H]⁺: 424.1549
Found: 424.1543

Industrial-Scale Production Considerations

Commercial suppliers including Labter Pharmatech and Changzhou Hopschain Chemical employ continuous flow reactors for large-scale synthesis:

ParameterBatch ReactorFlow Reactor
Annual Capacity50 kg300 kg
Purity Consistency97.2% ± 1.899.1% ± 0.4
Solvent Consumption120 L/kg45 L/kg

Flow chemistry approaches reduce racemization to 0.3% through precise temperature control and minimized intermediate residence times .

Chemical Reactions Analysis

Types of Reactions

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce naphthalen-2-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid has been studied for its potential therapeutic applications due to its structural features that enhance biological activity:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, inducing apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth effectively .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce cytokine levels, suggesting its potential use in treating inflammatory conditions .
  • Enzyme Inhibition : It has been found to inhibit specific metabolic enzymes, which could be beneficial in drug development targeting metabolic disorders .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

StudyApplicationFindings
Study 1AnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM .
Study 2Anti-inflammatoryReduced TNF-alpha levels by 40% in vitro .
Study 3Enzyme inhibitionInhibited Dipeptidyl Peptidase IV (DPP-IV) activity by 70% .

Mechanism of Action

The mechanism of action of (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares the target compound with structurally related FMOC-protected amino acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Applications References
(S)-FMOC-2-NAL-OH (Target) C₂₈H₂₃NO₄ 437.49 2-Naphthyl High steric bulk; enhances π-π interactions in peptide-receptor binding .
4-(FMOC-aminomethyl)phenyl acetic acid C₂₄H₂₁NO₄ 387.43 Phenyl Reduced steric hindrance vs. naphthyl; suitable for linear peptide motifs .
2-[4-(FMOC-piperazin-1-yl)]acetic acid C₂₀H₂₁N₃O₄ 367.40 Piperazine ring Basic nitrogen improves solubility in acidic buffers; used in linker chemistry .
FMOC-AZH-OH (Azido derivative) C₂₀H₂₀N₄O₄ 380.40 Azidobutanoic acid Enables click chemistry for bioconjugation .
FMOC-L-AZIDOHOMOALANINE C₂₀H₂₀N₄O₄ 380.40 Azide group Used in glycopeptide synthesis and radiolabeling .
(S)-FMOC-3-(6-chloroindol-3-yl)propanoic acid C₂₅H₂₁ClN₂O₄ 449.90 6-Chloroindole Enhances hydrophobic and halogen bonding in kinase inhibitors .

Key Differences and Implications

Steric and Electronic Effects :
  • Naphthyl vs. Phenyl: The 2-naphthyl group in the target compound provides greater steric bulk and extended π-conjugation compared to phenyl derivatives (e.g., 4-(FMOC-aminomethyl)phenyl acetic acid). This enhances binding affinity in hydrophobic pockets of proteins but may reduce solubility .
  • Piperazine Substitution : The piperazine-containing derivative (C₂₀H₂₁N₃O₄) introduces a basic nitrogen, increasing water solubility at low pH, which is advantageous for purification steps .
Functional Group Diversity :
  • Azido Derivatives : Compounds like FMOC-AZH-OH (C₂₀H₂₀N₄O₄) incorporate azide groups for bioorthogonal click chemistry, enabling site-specific labeling in proteomics .
  • Halogenated Derivatives: The 6-chloroindole substituent in FMOC-3-(6-chloroindol-3-yl)propanoic acid enhances halogen bonding, critical for kinase inhibitor design .

Pharmacological Relevance

  • Aromatic Interactions : The 2-naphthyl group in FMOC-2-NAL-OH enhances binding to aromatic residues in enzyme active sites, as demonstrated in protease inhibition assays .
  • Click Chemistry Applications: Azido derivatives (e.g., FMOC-AZH-OH) are used to conjugate peptides to fluorescent tags or nanoparticles for imaging studies .

Biological Activity

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid, commonly referred to as Fmoc-Nap-Ac, is a compound that has garnered attention for its applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C27H21NO4
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 1260591-74-9

Fmoc-Nap-Ac primarily acts as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This protection is typically removed under mild basic conditions, allowing for the formation of the desired peptide product. The mechanism can be summarized as follows:

  • Protection : The Fmoc group is attached to the amino group of an amino acid.
  • Synthesis : The protected amino acid is incorporated into a growing peptide chain.
  • Deprotection : The Fmoc group is removed using a base such as piperidine to yield the free amino acid.

This approach enables the efficient synthesis of peptides with high purity and yield, making it invaluable in peptide chemistry and drug development .

2. Protein Interaction Studies

Fmoc-Nap-Ac has been utilized in research focusing on protein-protein interactions and enzyme mechanisms. Its ability to serve as a versatile building block in peptide synthesis allows researchers to create peptides that can modulate biological pathways by interacting with specific proteins .

Table 1: Summary of Biological Activities Related to Naphthalene Acetic Acids

CompoundActivityReference
Naphthaleneacetic AcidTumor growth inhibition
Naphthalene derivativesInduction of apoptosis
Fmoc-Nap-AcPotential in peptide synthesis

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Protection of Amino Acids : Using Fmoc chemistry to protect the amino group.
  • Coupling Reactions : Employing coupling agents like DIC (Diisopropylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
  • Purification : Utilizing techniques such as high-performance liquid chromatography (HPLC) to purify the final product .

Q & A

Basic: What is the role of the Fmoc group in the synthesis of (S)-[...]acetic acid in solid-phase peptide synthesis?

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). This allows sequential coupling of amino acids while preventing undesired side reactions. The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling controlled deprotection without damaging the peptide backbone or resin . After deprotection, the compound can react with subsequent Fmoc-protected amino acids. The use of NovaSyn TGR resin and Fmoc strategies ensures high coupling efficiency and minimal racemization, as described in optimized protocols .

Basic: What safety precautions are essential when handling this compound?

Critical safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 hazard) .
  • Emergency Protocols: Immediate flushing with water for eye exposure (≥15 minutes) and medical consultation for ingestion or persistent symptoms .
  • Storage: Keep in airtight containers at room temperature, protected from light and moisture to prevent degradation .

Advanced: How can researchers optimize the coupling efficiency of this compound in automated peptide synthesis?

Optimization strategies include:

  • Activation Reagents: Use HOBt (1-hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) to enhance coupling rates .
  • Solvent Choice: Anhydrous DMF or NMP minimizes side reactions.
  • Resin Swelling: Pre-swelling resins (e.g., NovaSyn TGR) in DCM or DMF improves accessibility for the compound .
  • Monitoring: Real-time UV monitoring of Fmoc deprotection (301 nm) ensures complete removal before subsequent coupling .

Advanced: How to address discrepancies in crystallographic data when determining the structure of this compound?

Discrepancies may arise from twinning, poor data resolution, or incorrect space group assignment. Utilize SHELXL for refinement, which robustly handles high-resolution data and twinning via the BASF parameter . Validate models with R-factor convergence checks and electron density maps. Cross-validate using complementary techniques like NMR or mass spectrometry to resolve ambiguities .

Basic: What analytical methods are recommended for confirming the purity and structure of this compound?

  • HPLC: Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) confirms purity (>95%) .
  • Mass Spectrometry: MALDI-TOF or ESI-MS validates molecular weight (e.g., expected m/z for C23H19NO4: 373.40) .
  • NMR: 1H/13C NMR spectra verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Advanced: What strategies mitigate racemization during the incorporation of this compound into peptide chains?

  • Low-Temperature Coupling: Perform reactions at 0–4°C to reduce base-induced racemization .
  • Additives: Use Oxyma Pure instead of HOBt to minimize epimerization .
  • Coupling Time: Limit activation time to <30 minutes to prevent degradation.
  • Chiral Purity Analysis: Monitor via chiral HPLC or CD spectroscopy post-synthesis .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Store in amber glass vials under inert gas (argon/nitrogen) at –20°C for long-term stability. For daily use, keep desiccated at 4°C to prevent hydrolysis of the Fmoc group . Avoid exposure to humidity, as moisture accelerates decomposition .

Advanced: How to interpret conflicting toxicity data from different SDS sources when designing experiments?

Cross-reference SDS entries (e.g., Indagoo vs. Key Organics) and prioritize data from peer-reviewed studies. Note that some SDSs explicitly state incomplete toxicological profiling (e.g., "toxicity not fully characterized" ). Conduct in-house assays:

  • Acute Toxicity: Use zebrafish embryos or cell viability assays (e.g., MTT) for preliminary screening.
  • Handling Protocols: Apply ALARA (As Low As Reasonably Achievable) principles, using PPE and engineering controls regardless of conflicting data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.